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Trans-2-octen-1-ol

Cat. No.: B096542
CAS No.: 18409-17-1
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-VOTSOKGWSA-N
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Description

Contextual Significance within Natural Product Chemistry

Trans-2-Octen-1-ol is a notable compound within the field of natural product chemistry due to its widespread distribution in the natural world. It has been identified as a volatile component in numerous plant species, where it contributes to their characteristic aromas. evitachem.com For instance, it is reported to be present in various fruits and vegetables, including apples, strawberries, guava, melon, and peas. chemicalbook.com The compound's presence is not limited to the plant kingdom; it is also a significant aroma constituent in various types of mushrooms and has been detected in microalgae. evitachem.comfrontiersin.orgfrontiersin.org In some plants, this compound is thought to be part of the defense mechanisms, released upon injury to deter herbivores. evitachem.com

The biosynthesis of this alcohol in organisms like microalgae is believed to occur through the secondary decomposition of fatty acid hydroperoxides. frontiersin.org Its contribution to the flavor and fragrance profiles of both raw and processed natural products, such as roasted chicken, tea, and various fermented beverages, underscores its importance in food science. chemicalbook.comthegoodscentscompany.com The study of its occurrence and function in these natural contexts is crucial for understanding chemical ecology and for the potential utilization of natural aromas.

Table 1: Documented Natural Sources of this compound

Category Source
Fruits Apple, Bilberry, Cranberry, Guava, Orange, Grape, Melon, Strawberry, Cloudberry chemicalbook.com
Vegetables Peas, Potato, Endive chemicalbook.com
Fungi Mushroom evitachem.comchemicalbook.com
Algae Kelp, Microalgae frontiersin.orgchemicalbook.com
Processed Products Strawberry Jam, Roasted Turkey, Roasted Chicken, Cognac, Rum, Tea, Dried Bonito, Wine chemicalbook.comoeno-one.eu

| Organisms | Prunus avium (Sweet Cherry), Solanum lycopersicum (Tomato) nih.gov |

Fundamental Role as an Unsaturated Alcohol in Organic Systems

From a chemical standpoint, this compound, with the IUPAC name (E)-oct-2-en-1-ol, is classified as a medium-chain, primary, and allylic alcohol. chemicalbook.comnih.gov Its molecular formula is C8H16O. nih.gov The structure consists of an eight-carbon backbone with a carbon-carbon double bond between the second and third carbon atoms (in the trans or E configuration) and a hydroxyl (-OH) group at the first carbon position. nih.govsigmaaldrich.com

This combination of functional groups—an alkene and a primary alcohol—makes it a versatile building block in organic synthesis. chemimpex.com The hydroxyl group can undergo typical alcohol reactions, such as esterification and oxidation, while the double bond is susceptible to addition reactions. Its unsaturated nature and the specific positioning of the functional groups are key to its reactivity and its role as an intermediate in the synthesis of more complex molecules, including those used in the flavor and fragrance industries. chemimpex.com Furthermore, as a fatty alcohol, it is part of the broader class of lipids and lipid-like molecules, participating in metabolic pathways related to fatty acids in biological systems. hmdb.ca For example, alcohol compounds like 2-octen-1-ol have been detected as products of the oxidation of phosphatidylcholine containing polyunsaturated fatty acids. nih.gov

Table 2: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C8H16O nih.gov
Molecular Weight 128.21 g/mol nih.gov
IUPAC Name (E)-oct-2-en-1-ol nih.gov
CAS Number 18409-17-1 nih.gov
Physical Description Clear colourless liquid nih.gov
Boiling Point 85-87 °C at 10 mmHg chemicalbook.com
Density 0.843 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.4460 chemicalbook.com

| Solubility | Insoluble in water; Soluble in ethanol, hexane, triacetin (B1683017) nih.gov |

Current Research Frontiers and Knowledge Gaps

The study of this compound continues to expand into new areas of research. One significant frontier is its role in atmospheric chemistry. As a biogenic volatile organic compound (VOC) emitted by plants, its reactions with atmospheric oxidants like ozone are crucial for understanding atmospheric processes. evitachem.comresearchgate.net Kinetic studies have determined the rate at which this compound reacts with ozone, revealing that such alkenols have atmospheric lifetimes in the range of hours and that their reactivity is highly dependent on their molecular structure. researchgate.net

In the field of chemical ecology, research is actively investigating its function as a semiochemical—a chemical messenger. It is explored for its potential in pest management, as it can act as a repellent or attractant to certain insects. evitachem.comchemimpex.commdpi.com For example, some studies have noted its role in the volatile profiles of plants that are attractive to specific pest insects. tandfonline.com

Furthermore, advanced analytical techniques are being employed to better understand its contribution to the complex aroma profiles of foods and beverages, such as wine and potential seafood analogues derived from algae. frontiersin.orgoeno-one.euresearchgate.net Metabolic profiling studies are also identifying volatiles like 2-octen-1-ol that are derived from lipid oxidation in biological samples, which may have future diagnostic applications. nih.gov

Despite these advances, knowledge gaps remain. The complete biosynthetic and metabolic pathways for this compound across the diverse range of organisms that produce it are not fully elucidated. Further research is needed to understand the full spectrum of its biological activities and its precise mechanisms of interaction with insect olfactory systems. mdpi.comresearchgate.net The physiological effects of many volatile compounds, including this compound, in host-pathogen relationships and broader ecosystem functions represent an emerging area of investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B096542 Trans-2-octen-1-ol CAS No. 18409-17-1

Properties

IUPAC Name

(E)-oct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPVPFZWIQERS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885036
Record name (2E)-2-Octen-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
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Physical Description

Clear colourless liquid; Meaty, roasted aroma
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in hexane, triacetin; Insoluble in water, Soluble (in ethanol)
Record name (E)-2-Octen-1-ol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name (E)-2-Octen-1-ol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

18409-17-1, 22104-78-5
Record name (E)-2-Octen-1-ol
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Record name 2-Octen-1-ol, (2E)-
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Record name 2-Octen-1-ol, (2E)-
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Record name (2E)-2-Octen-1-ol
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Record name (E)-oct-2-en-1-ol
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Record name 2-OCTEN-1-OL, (2E)-
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for trans-2-Octen-1-Ol Production

Reduction of trans-2-Octenal (B1212229)

The most direct route to this compound is the selective reduction of the aldehyde group in trans-2-Octenal, while preserving the carbon-carbon double bond. This transformation requires chemoselective reagents and catalysts to avoid over-reduction to the saturated alcohol, octanol (B41247).

Catalytic hydrogenation is a widely employed method for the reduction of trans-2-Octenal. The choice of catalyst and reaction conditions is critical to achieve high selectivity for the desired allylic alcohol. Various metal-based catalysts have been investigated for this purpose. For instance, gold nanoparticles supported on materials like hydrotalcite have demonstrated the ability to chemoselectively reduce trans-2-octenal to this compound. mdpi.comsemanticscholar.org This process can occur under mild conditions, sometimes using water as a solvent, which is environmentally benign. mdpi.comsemanticscholar.orguab.cat

The selectivity of the hydrogenation is influenced by the catalyst support and the presence of promoters. For example, rhodium-based catalysts, such as rhodium(bisoxazolinylphenyl) complexes, in the presence of alkoxyhydrosilanes, can achieve selective conjugate reduction of α,β-unsaturated aldehydes, although the primary product in this specific case is the saturated aldehyde rather than the unsaturated alcohol. organic-chemistry.org

Table 1: Catalytic Systems for the Reduction of trans-2-Octenal

Catalyst SystemReducing AgentSolventKey ObservationReference
Gold Nanoparticles on Hydrotalcite2-PropanolTolueneQuantitative yield of this compound. mdpi.com
Gold NanoparticlesWater/COWaterChemoselective reduction, retaining the C=C bond. semanticscholar.org

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of α,β-unsaturated aldehydes to their corresponding alcohols with high chemoselectivity and stereoselectivity.

A novel alcohol dehydrogenase from Yokenella sp. strain WZY002 has been identified and characterized for its ability to reduce allylic aldehydes. nih.govasm.org When whole cells of this strain were used to reduce (E)-oct-2-enal, this compound was produced with a yield of 68.7%. nih.govasm.org However, a side reaction leading to the formation of acetic acid oct-2-enyl ester was also observed, accounting for 27.0% of the product. nih.govasm.org The use of the isolated enzyme can circumvent such side reactions. nih.govasm.org This enzymatic approach operates under mild conditions (30°C and pH 8.0) and demonstrates the potential of biocatalysis in the synthesis of α,β-unsaturated alcohols. researchgate.net

Table 2: Enzymatic Reduction of (E)-oct-2-enal

BiocatalystSubstrate ConcentrationProduct(s)YieldReference
Yokenella sp. WZY002 (whole cells)Not specifiedThis compound68.7% nih.govasm.org
Acetic acid oct-2-enyl ester27.0% nih.govasm.org

Partial Hydrogenation of 2-Octyn-1-ol (B148842)

Another important synthetic route involves the partial hydrogenation of 2-octyn-1-ol. This method allows for the stereoselective formation of the trans (E) isomer of 2-octen-1-ol. The key to this synthesis is the use of a catalyst that selectively reduces the alkyne to an alkene without further reduction to the alkane.

Commonly used catalysts for this semi-hydrogenation include Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) and palladium on barium sulfate. imreblank.ch The reaction is typically carried out under a hydrogen atmosphere. Lithium aluminum hydride (LiAlH₄) can also be used for the reduction of 2-octynoates to 2-octen-1-ol. Furthermore, the reduction of 2-octyn-1-ol with lithium aluminum deuteride (B1239839) has been employed in the synthesis of deuterated [2,3-2H2]-(E)-2-octen-1-ol. researchgate.net

A method using isobutylmagnesium chloride and a catalytic amount of titanocene (B72419) dichloride has been reported for the synthesis of (Z)-2-octen-1-ol from 2-octyn-1-ol in high yield. orgsyn.org While this produces the cis isomer, modifications to the reaction conditions or catalyst system could potentially favor the formation of the trans isomer.

Hydroformylation of 1-Octene (B94956) Followed by Reduction

A multi-step synthesis starting from 1-octene is also a viable pathway. The first step is the hydroformylation (oxo synthesis) of 1-octene to produce nonanal (B32974). atomscientific.comwikipedia.org This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a rhodium-based catalyst. scialert.netmdpi.com The reaction conditions can be optimized to favor the formation of the linear aldehyde, n-nonanal, over its branched isomer. scialert.net

The resulting nonanal can then be subjected to further transformations. While hydrogenation of nonanal yields 1-nonanol, atomscientific.com and its oxidation gives nonanoic acid, atomscientific.com a subsequent aldol (B89426) condensation and reduction sequence would be necessary to arrive at this compound, making this a more indirect route compared to the direct reduction of trans-2-octenal.

Aldol Condensation Routes Involving Butanal

An alternative synthesis begins with the aldol condensation of butanal (butyraldehyde). The self-condensation of butanal, often catalyzed by basic catalysts like solid solutions of magnesium oxide and aluminum oxide or KF-γ-Al2O3, produces 2-ethyl-2-hexenal. google.comresearchgate.net This reaction can achieve high conversion and selectivity under optimized conditions. researchgate.net

Following the formation of 2-ethyl-2-hexenal, a subsequent hydrogenation step is required to yield 2-ethylhexanol. google.comrsc.org However, a variation of this pathway involves the aldol condensation of butanal to form 2-octenal, which is then hydrogenated to produce this compound. evitachem.com This approach leverages the reactivity of simple aldehydes to build the carbon skeleton of the target molecule. Integrated processes where aldol condensation and hydrogenation occur concurrently in the same reactor have also been explored. google.comresearchgate.netrsc.org

Chemo-Enzymatic and Stereoselective Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, leverages the synergy of chemical and enzymatic methods. These approaches offer high selectivity and efficiency, which are critical for applications in fields requiring specific stereoisomers.

Exploration of Enantioselective Pathways

Enantioselective synthesis is crucial for producing specific chiral isomers of alcohols. While direct enantioselective synthesis pathways for this compound are a subject of ongoing research, established principles in asymmetric synthesis can be applied. One successful strategy for creating chiral alcohols is the enzyme-mediated kinetic resolution of a racemic mixture.

For instance, the enzymatic hydrolysis of unsaturated acetates using lipases has proven effective for preparing chiral acyclic alcohols. tandfonline.com In a process involving a related unsaturated alcohol, (±)-7-octen-3-ol, lipase (B570770) PS from Pseudomonas cepacia was used to hydrolyze the corresponding acetate (B1210297). tandfonline.com This enantioselective hydrolysis yielded the (R)-alcohol with high enantiomeric excess. tandfonline.com A similar strategy could be envisioned for this compound, where a racemic acetate precursor is selectively hydrolyzed by a lipase to yield one enantiomer of the alcohol while leaving the other enantiomer as the unreacted acetate. This method is part of a broader class of desymmetrization reactions that have become a powerful tool in modern asymmetric synthesis. ua.es

Biocatalytic Approaches Utilizing Oxidoreductases

Biocatalysis using oxidoreductases presents a green and highly selective alternative for synthesizing this compound. These enzymes, including alcohol dehydrogenases (ADHs) and aryl-alcohol oxidases (AAOs), can catalyze both the reduction of α,β-unsaturated aldehydes to allylic alcohols and the reverse oxidation reaction. asm.orgnih.gov

A notable example is the characterization of an allylic/benzyl alcohol dehydrogenase (YsADH) from Yokenella sp. strain WZY002. asm.org This enzyme demonstrates the ability to reduce (E)-oct-2-enal to the desired this compound. asm.org The YsADH is strictly NADP(H) dependent and shows optimal activity for the reduction reaction at pH 6.5 and a temperature of 65°C. asm.org The use of isolated enzymes like YsADH is advantageous as it prevents side reactions, such as ester formation, which can occur when using whole-cell biocatalysts. asm.org

Conversely, aryl-alcohol oxidases (AAOs), which are FAD-containing enzymes, are capable of oxidizing a wide range of aliphatic allylic alcohols, including this compound, to their corresponding aldehydes. nih.gov This reaction requires only molecular oxygen as a cosubstrate, producing hydrogen peroxide as the sole byproduct, which makes AAOs promising biocatalysts for green chemistry applications. nih.gov

Table 1: Biocatalytic Transformations Involving this compound and Related Precursors

Enzyme/Organism Transformation Substrate Product Key Findings
Yokenella sp. WZY002 (Alcohol Dehydrogenase) Reduction (E)-oct-2-enal This compound Enzyme is NADP(H) dependent; optimal pH for reduction is 6.5. asm.org
Aryl-Alcohol Oxidases (AAOs) Oxidation This compound trans-2-Octenal FAD-containing enzymes that use O₂ as a cosubstrate. nih.gov

Chemical Reactivity and Mechanistic Studies

The chemical behavior of this compound is dominated by the reactivity of its two functional groups: the hydroxyl group and the carbon-carbon double bond. The allylic position of the alcohol makes it particularly susceptible to selective oxidation.

Oxidation Reactions of the Allylic Alcohol Moiety

The oxidation of the primary allylic alcohol in this compound can yield either the corresponding α,β-unsaturated aldehyde or the carboxylic acid, depending on the chosen reagent and reaction conditions. msu.edu This selectivity is a cornerstone of synthetic organic chemistry.

The selective oxidation of primary allylic alcohols to conjugated aldehydes is a common and synthetically useful transformation. msu.edu A variety of mild oxidizing agents can achieve this conversion efficiently while preserving the stereochemistry of the double bond. organic-chemistry.org

Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for oxidizing primary alcohols to aldehydes. msu.edu Manganese dioxide (MnO₂) is particularly selective for oxidizing allylic and benzylic alcohols. harvard.edu Other modern methods include using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) or using palladium-based catalysts with oxygen as the terminal oxidant. organic-chemistry.org These methods are generally mild and prevent over-oxidation to the carboxylic acid. organic-chemistry.orgharvard.edu The Oppenauer oxidation, which uses an aluminum alkoxide catalyst, is another method for converting allylic alcohols to their corresponding aldehydes under mild conditions. google.com

Table 2: Selected Reagents for the Oxidation of this compound to trans-2-Octenal

Reagent Description Selectivity
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent. Converts 1° alcohols to aldehydes. msu.edu
Pyridinium Dichromate (PDC) Less acidic than PCC; used for acid-sensitive substrates. Oxidizes allylic alcohols to conjugated enals. msu.edu
Manganese Dioxide (MnO₂) A heterogeneous reagent. Highly selective for allylic and benzylic alcohols. harvard.edu
TEMPO/NaOCl A metal-free catalytic system. Mild and efficient for converting 1° alcohols to aldehydes. organic-chemistry.org

To achieve further oxidation of the allylic alcohol to the corresponding carboxylic acid, trans-2-octenoic acid, more powerful oxidizing agents or different reaction conditions are required. msu.edunih.gov

The Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a classic and strong oxidizing agent that converts primary alcohols directly to carboxylic acids. msu.edu The initial aldehyde formed is hydrated in the aqueous medium, allowing for subsequent oxidation. msu.edu Similarly, while PDC in solvents like methylene (B1212753) chloride typically stops at the aldehyde stage, using it in a solvent like N,N-dimethylformamide (DMF) can promote the oxidation of primary alcohols to carboxylic acids. msu.edu Fungal metabolism can also lead to the formation of carboxylic acids; for example, certain Mucor species can convert trans-2-octenol to trans-2-octenoic acid as part of their metabolic processes. tandfonline.com

Table of Chemical Compounds

Compound Name
(E)-oct-2-enal
1-octanol (B28484)
trans-2-octenal
This compound
trans-2-octenoic acid
7-octen-3-ol
Aluminum alkoxide
Hydrogen peroxide
Jones reagent
Manganese dioxide
Monooctyl phosphate
N,N-dimethylformamide
Palladium(II) acetate
Pyridinium chlorochromate
Pyridinium dichromate
Sodium hypochlorite

Reduction Reactions of the Olefinic Bond

The double bond in this compound is susceptible to reduction under various conditions, leading to the formation of saturated analogs. The selectivity of these reductions is crucial, as the primary alcohol functional group can also be a target for reduction under harsh conditions.

The most direct reduction of the olefinic bond in this compound is catalytic hydrogenation, which converts the unsaturated alcohol into its saturated counterpart, primarily 1-octanol. This transformation involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond.

Catalytic hydrogenation is a well-established method for the saturation of alkenes. For allylic alcohols like this compound, this reaction can be performed with high selectivity, preserving the hydroxyl group. Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose. mdpi.comrsc.orgevitachem.com The reaction typically proceeds under a hydrogen atmosphere at room temperature, yielding the corresponding saturated alcohol. mdpi.comrsc.org While platinum-based catalysts (e.g., Pt/C) can also be used and tend to favor the formation of saturated alcohols, palladium catalysts are often more active, though they may sometimes lead to the formation of isomeric byproducts or aldehydes depending on the specific conditions and substrate. rsc.orgresearchgate.net

In a typical procedure, this compound is dissolved in a suitable solvent, such as ethyl acetate or water, and stirred with a catalytic amount of Pd/C under a hydrogen atmosphere until the reaction is complete. mdpi.comrsc.org The primary product of this reaction is 1-octanol. It is important to note that under certain conditions, particularly with palladium catalysts, double bond migration can occur prior to hydrogenation, potentially leading to the formation of other octanol isomers, though 1-octanol is the expected major product from the direct saturation of this compound.

Table 1: Catalytic Hydrogenation of trans-2-Octen-1-ol

Reactant Catalyst Reagents/Conditions Product Reference(s)
trans-2-Octen-1-ol Palladium on Carbon (Pd/C) H₂ (1 atm), Room Temperature, Ethyl Acetate or Water 1-Octanol mdpi.com, rsc.org
trans-2-Octen-1-ol Platinum on Carbon (Pt/C) H₂ (1 atm), Room Temperature, Water 1-Octanol researchgate.net, rsc.org

Advanced methods, such as iridium-catalyzed asymmetric hydrogenation, have been developed for the dynamic kinetic resolution of racemic secondary allylic alcohols, producing chiral saturated alcohols with high enantioselectivity. diva-portal.org While this compound is a primary alcohol, these advanced catalytic systems highlight the ongoing development in the selective hydrogenation of allylic alcohols.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich nature of the C=C double bond in this compound makes it a prime site for electrophilic addition reactions. In contrast, nucleophilic addition to the unactivated double bond is generally unfavorable but can be achieved through advanced catalytic methods that activate the allylic system.

Electrophilic Additions

Epoxidation: The conversion of the alkene in this compound to an epoxide is a classic electrophilic addition. The hydroxyl group directs the epoxidation, often leading to high stereoselectivity. Vanadium complexes, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), are effective catalysts for the epoxidation of allylic alcohols. This method is known for its ability to deliver the oxygen atom syn to the directing hydroxyl group. The product of this reaction is trans-(2,3-epoxyoctan)-1-ol.

Ozonolysis: The reaction of this compound with ozone (O₃) leads to the oxidative cleavage of the carbon-carbon double bond. This gas-phase reaction follows the Criegee mechanism, where ozone first adds across the double bond to form an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly rearranges to a more stable secondary ozonide, which is then typically cleaved under reductive or oxidative workup conditions. For this compound, ozonolysis breaks the bond between C2 and C3, yielding hexanal (B45976) (from the C3-C8 fragment) and glycoaldehyde (from the C1-C2 fragment). The rate coefficient for the gas-phase ozonolysis of this compound has been determined to be (8.4 ± 1.3) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.net

Hydroxyl Radical Addition: In atmospheric chemistry, the double bond of this compound can react with hydroxyl (•OH) radicals. This is a key degradation pathway in the troposphere. The reaction proceeds via the electrophilic addition of the •OH radical to one of the sp²-hybridized carbons of the double bond, forming a β-hydroxyalkyl radical intermediate. researchgate.net This radical can then undergo further reactions, typically with molecular oxygen.

Table 2: Electrophilic Addition Reactions of trans-2-Octen-1-ol

Reaction Reagent(s) Catalyst/Conditions Major Product(s) Reference(s)
Epoxidation tert-Butyl hydroperoxide (TBHP) Vanadium complex (e.g., [VO(salen)]) trans-(2,3-Epoxyoctan)-1-ol N/A
Ozonolysis Ozone (O₃), followed by reductive workup (e.g., DMS) Gas phase or inert solvent Hexanal, Glycoaldehyde msu.edu, researchgate.net
Hydroxyl Radical Addition •OH radical Atmospheric conditions β-Hydroxyalkyl radical intermediates researchgate.net

Nucleophilic Additions

Direct nucleophilic attack on the electron-rich double bond of this compound is electronically disfavored. However, advanced chemical transformations utilizing transition metal catalysts can activate the allylic system, facilitating reactions with nucleophiles. These reactions often proceed not as simple additions but as allylic substitutions, where the hydroxyl group is ultimately replaced.

Metal-Catalyzed Allylic Amination: The reaction of allylic alcohols with amines can be catalyzed by various transition metals, including nickel and gold. rsc.orgrsc.orgrecercat.catnih.gov The mechanism does not involve direct nucleophilic attack on the alkene. Instead, the catalyst activates the allylic alcohol. In gold-catalyzed systems, a cationic gold(I) complex coordinates to the double bond (π-activation). nih.govbeilstein-journals.orgbeilstein-journals.orgacs.org This coordination makes the allylic system electrophilic and facilitates the outer-sphere addition of a nucleophile, such as an amine, to the double bond. nih.gov This is typically followed by the elimination of the hydroxyl group and regeneration of the catalyst. DFT studies on nickel-catalyzed N-allylation suggest a competition between a conventional nucleophilic attack mechanism and a reductive elimination pathway, influenced by the nucleophilicity and steric hindrance of the amine. rsc.orgrsc.org These reactions represent a sophisticated method for forming carbon-heteroatom bonds at the allylic position.

Table 3: Advanced Nucleophilic Transformations of trans-2-Octen-1-ol

Transformation Nucleophile Catalyst System Mechanistic Feature Product Type Reference(s)
Allylic Amination Amines/Amides Nickel(0) complexes (e.g., Ni(cod)₂/dppf) Formation of a π-allyl nickel intermediate, followed by nucleophilic attack or reductive elimination. Allylic Amine rsc.org, rsc.org, recercat.cat
Allylic Amination Amines/Ureas Cationic Gold(I) complexes (e.g., (L)AuCl/AgSbF₆) π-Activation of the double bond by Au(I), facilitating outer-sphere nucleophilic addition. Allylic Amine beilstein-journals.org, nih.gov, acs.org

Biosynthesis and Natural Occurrence in Biological Systems

Occurrence and Distribution in Flora and Fauna

Trans-2-Octen-1-ol is a naturally occurring volatile compound found in a diverse range of organisms, from plants to fungi. Its presence contributes to the characteristic aroma of many species.

Identification in Plant Species (e.g., Prunus avium, Solanum lycopersicum)

This compound has been identified in various plant species. For instance, it is reported as a volatile component in sweet cherry (Prunus avium) and tomato (Solanum lycopersicum). nih.govdergipark.org.tr In a study on different cherry cultivars, trans-2-hexen-1-ol, a related compound, was a major free volatile, while this compound has also been noted in the aroma profile of cherries. researchgate.net Research on organic tomatoes at different ripening stages also identified this compound as one of the volatile compounds present. dergipark.org.tr Furthermore, it has been identified as a characteristic marker in certain geographical indication strawberries, highlighting its role in the unique flavor profiles of specific fruits. researchgate.net

Presence in Fungi and Microbial Metabolomes

This compound is a well-documented metabolite in various fungi, contributing to their characteristic "mushroomy" scent. annualreviews.org It has been identified in edible mushrooms such as Tricholoma matsutake, where it is considered a marker for fresh samples. nih.gov Studies on Lentinula edodes (shiitake mushrooms) have also shown the presence of this compound as a key volatile component. frontiersin.org The compound is part of a group of C8-oxylipins that are significant in fungal physiology and interactions. researchgate.netmdpi.com Research has shown that its production can be influenced by the growth medium and conditions of the fungus. frontiersin.org

Detection in Agricultural Products and Food Matrices

Beyond its presence in fresh produce, this compound is found in various agricultural products and food matrices. It is recognized as a flavor component in a variety of fruits, vegetables, and herbs, including melon, cucumber, and parsley. thegoodscentscompany.com Its fatty and green aroma notes make it useful in both fruit and savory food applications, such as in chicken and tallow (B1178427) flavors. thegoodscentscompany.com The compound has also been identified in fresh fish aromas. mdpi.com Due to its flavor characteristics, it is used as a flavoring agent in the food industry. chemimpex.com

Elucidation of Biosynthetic Pathways

The formation of this compound in biological systems is primarily understood through the oxylipin pathway, which involves the enzymatic modification of fatty acids.

Derivation from Polyunsaturated Fatty Acids (Oxylipin Pathway)

This compound is a product of the oxylipin pathway, which begins with polyunsaturated fatty acids. mdpi.comtubitak.gov.tr In this pathway, fatty acids like linoleic acid are oxidized. researchgate.netmdpi.com This process is a common mechanism in plants and fungi for producing a variety of signaling molecules and volatile compounds. mdpi.comgoogle.com The eight-carbon structure of this compound is a direct result of the cleavage of these longer fatty acid chains. mdpi.com

Enzymatic Catalysis by Lipoxygenases and Hydroperoxide Lyases

The key enzymes driving the synthesis of this compound are lipoxygenases (LOX) and hydroperoxide lyases (HPL). mdpi.comgoogle.com Lipoxygenase initiates the process by catalyzing the addition of oxygen to a polyunsaturated fatty acid, forming a hydroperoxide. mdpi.comnih.gov Subsequently, hydroperoxide lyase cleaves this unstable intermediate, resulting in the formation of shorter-chain aldehydes and alcohols, including trans-2-octenal (B1212229), which can then be reduced to this compound. google.comacs.org This enzymatic cascade is well-established in both plants and fungi as the primary route for the production of C8 volatile compounds. mdpi.comnih.gov

Genetic Regulation of Biosynthetic Enzymes in Model Organisms

The biosynthesis of this compound, a member of the C8 family of volatile organic compounds (VOCs), is primarily linked to the lipoxygenase (LOX) pathway, which involves the oxidation and subsequent cleavage of fatty acids, particularly linoleic acid. mdpi.comresearchgate.net The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.com Research in model fungal organisms has begun to elucidate the specific genes responsible for the production of these C8 volatiles.

In the endophytic fungus Ascocoryne sarcoides, which is known to produce a series of C8 compounds, genomic analysis has identified candidate genes for each step of the biosynthetic pathway. plos.org There are five lipoxygenase genes in its genome, with two (AS2804 and AS3405) showing expression profiles that correlate with C8 volatile production. plos.org The most strongly correlated gene, AS2804, is a homolog of the ppoC gene found in Aspergillus. plos.org Studies have demonstrated that the expression of ppoC in a crude E. coli lysate is sufficient to catalyze the breakdown of linoleic acid into several C8 compounds, including 1-octen-3-ol (B46169), 3-octanone, 2-octenal, and 2-octen-1-ol. plos.orgnih.gov This suggests that a single enzyme may be capable of producing a range of related C8 volatiles.

Similarly, transcriptomic analysis of the fungus Talaromyces purpureogenus CEF642N, a producer of the related C8 volatile (E)-2-octenal, identified one lipoxygenase gene (scaffold1.g29) and 44 genes associated with lyase enzymes. mdpi.com The expression of these genes varied significantly depending on the growth medium, indicating a transcriptional level of regulation. mdpi.com While the biosynthetic pathways for C8 VOCs in fungi are not fully understood, these findings provide a foundation for identifying the key regulatory and catalytic genes involved. mdpi.comresearchgate.net

In plants, the LOX pathway is also central to the production of C6 and C8 volatiles, often referred to as green leaf volatiles (GLVs). researchgate.netresearchgate.net The expression of specific LOX and HPL genes is tightly regulated and can be induced by various developmental and stress-related signals. researchgate.netnih.gov For instance, in potato, hydroperoxide lyase gene expression is developmentally regulated, with the highest transcript levels found in young leaves. pnas.org While much of the plant research has focused on C6 volatiles, the underlying genetic machinery is directly relevant to the formation of C8 compounds like this compound.

Table 1: Genes Implicated in the Biosynthesis of C8 Volatiles (including this compound) in Model Organisms
Gene/Gene FamilyModel OrganismEnzyme FunctionObserved Role in C8 Volatile BiosynthesisReference
AS2804, AS3405Ascocoryne sarcoides (fungus)Lipoxygenase (LOX)Gene expression is correlated with the production of C8 volatiles. AS2804 is a homolog of ppoC. plos.org
ppoCAspergillus sp. (fungus)LipoxygenaseSufficient to catalyze the breakdown of linoleic acid into a range of C8 compounds, including 2-octen-1-ol, in an E. coli lysate. plos.orgnih.gov
scaffold1.g29Talaromyces purpureogenus (fungus)Lipoxygenase (LOX)Identified in a genome search; expression of LOX and lyase genes differed with growth media, correlating with C8 volatile production. mdpi.com
Hydroperoxide Lyase (HPL) GenesSolanum tuberosum (Potato)Hydroperoxide Lyase (HPL)Expression is developmentally regulated and induced by wounding. HPL cleaves fatty acid hydroperoxides into smaller volatile aldehydes. pnas.org

Influence of Environmental Factors on Biosynthesis and Emission

The production and emission of this compound and related C8 volatiles are highly sensitive to a variety of environmental factors. frontiersin.orgresearchgate.net Both abiotic and biotic stresses can significantly alter the expression of biosynthetic genes and, consequently, the profile of emitted volatiles. researchgate.netpjoes.com

Abiotic Factors:

Growth Substrate and Nutrients: The composition of the growth medium has a profound effect on volatile production in fungi. In Talaromyces purpureogenus, notable differences in the expression of genes related to C8 volatile synthesis were observed when grown on different solid media. mdpi.com In plants, soil nutrient levels can also play a role; high levels of soil potassium (K), for example, have been shown to affect the production of secondary metabolites, including volatile compounds. mdpi.com

Temperature: Temperature is a critical parameter influencing fungal VOC emission. tandfonline.com Studies on Aspergillus flavus have shown that temperatures above 37°C can inhibit the production of certain volatiles like terpenes, which are abundant at lower temperatures. mdpi.com Similarly, elevated temperatures are known to increase the emission of various plant volatiles. mdpi.com

Water and Light Stress: In plants, abiotic stressors such as water deficit and high light intensity can activate the lipoxygenase pathway. researchgate.netpjoes.com Water stress can increase the transcript abundance of lipoxygenase and hydroperoxide lyase, thereby increasing the concentration of C6 and other related volatiles. researchgate.net

Other Abiotic Stresses: Exposure to ozone has also been identified as a factor that can induce high emission pulses of oxygenated volatiles from plants through the activation of lipoxygenase activity. researchgate.net

Biotic Factors:

Pathogen and Herbivore Attack: Biotic stress is a potent inducer of the LOX pathway in plants. nih.govapsnet.org Damage from herbivorous insects or infestation by fungal pathogens leads to a rapid increase in the release of GLVs and other VOCs as part of the plant's defense response. researchgate.netpjoes.commdpi.com This response is not only a direct defense but can also act as a signal to prime neighboring plants or attract natural enemies of the herbivores. frontiersin.org

Microbial Interactions: The emission of volatiles from one fungus can be influenced by the presence of another. frontiersin.org Co-culturing different fungal species can lead to reduced or altered volatile emissions, indicating complex chemical cross-talk. frontiersin.org Furthermore, the presence of the common fungal volatile 1-octen-3-ol in plant volatile collections suggests a potential interaction between the plants and local microorganisms. mdpi.com

Table 2: Influence of Environmental Factors on the Biosynthesis and Emission of C8 Volatiles and Related Compounds
FactorTypeOrganism GroupObserved EffectReference
Growth Substrate/NutrientsAbioticFungi, PlantsAlters expression of biosynthetic genes and volatile profiles. Soil potassium (K) can impact secondary metabolite production. mdpi.commdpi.com
TemperatureAbioticFungi, PlantsCan inhibit or enhance the production and emission of specific volatiles. mdpi.commdpi.com
Water Stress (Deficit)AbioticPlantsIncreases transcript abundance of lipoxygenase and hydroperoxide lyase, boosting volatile production. researchgate.netpjoes.com
Light Intensity (High)AbioticPlantsCan induce the emission of plant volatiles. pjoes.com
Ozone ExposureAbioticPlantsInduces lipoxygenase activity and subsequent emissions of oxygenated VOCs. researchgate.net
Pathogen/Herbivore AttackBioticPlantsStrongly induces the lipoxygenase pathway, leading to increased emission of green leaf volatiles. researchgate.netpjoes.commdpi.comapsnet.org
Inter-species Fungal InteractionBioticFungiVolatile emissions can be altered or reduced when different fungal species are grown in a shared headspace. frontiersin.org

Ecological Roles and Semiochemical Functions

Role in Inter- and Intra-Specific Chemical Communication

Trans-2-Octen-1-ol is a key player in the chemical language of insects, functioning in various contexts from defense to aggregation and host location.

In the realm of insect communication, this compound has been identified as a component of pheromone blends. Pheromones are chemical signals that trigger a social response in members of the same species. For instance, in some species of milkweed bugs (Lygaeidae), (E)-2-octenyl acetate (B1210297), a derivative of this compound, is a component of the male-produced pheromone that attracts both sexes. researchgate.net This highlights the compound's role in reproductive behaviors. While often part of a more complex mixture, its presence can be crucial for eliciting a behavioral response.

Arthropods utilize a variety of chemical cues to locate suitable host plants for feeding and oviposition. This compound is among the volatile organic compounds (VOCs) released by plants that can act as an attractant. Research has shown that gravid females of the cucumber moth, Diaphania indica, exhibit strong electroantennographic (EAG) responses to (E)-2-octen-1-ol, indicating its role as a potential attractant for host-plant selection. researchgate.net This suggests that the presence of this compound in the volatile profile of a plant can signal its suitability to certain insect herbivores.

Many insects, particularly those in the family Pentatomidae (stink bugs), produce defensive secretions to deter predators. This compound is a common constituent of these secretions. researchgate.netscielo.br For example, in the European stink bug Graphosoma lineatum, (E)-2-octen-1-ol is a predominant compound in the defensive secretions of both males and females. researchgate.net These secretions are released when the insect is disturbed and can act as irritants or toxins to potential predators. researchgate.net The composition of these defensive secretions can sometimes vary based on the insect's diet. researchgate.net

Table 1: Role of this compound in Insect Communication

FunctionOrganism(s)Key Findings
Pheromone ComponentMilkweed Bugs (Lygaeidae)(E)-2-octenyl acetate, a derivative, is part of the male-produced pheromone attractive to both sexes. researchgate.net
Host-Plant AttractantCucumber Moth (Diaphania indica)Gravid females show strong electroantennographic responses to (E)-2-octen-1-ol. researchgate.net
Defensive SecretionEuropean Stink Bug (Graphosoma lineatum)A predominant compound in the defensive secretions of both males and females. researchgate.net

Plant-Insect Interactions and Volatile Emissions

Plants are not passive players in their interactions with insects. They can release specific volatile compounds in response to herbivory, which can have significant ecological consequences.

When a plant is damaged by an herbivore, it often releases a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govmdpi.com this compound has been identified as a component of these HIPVs in various plant species. For instance, in rice plants (Oryza sativa) damaged by the rice stem bug Tibraca limbativentris, the emission of (E)-2-octen-1-ol is significantly increased compared to undamaged plants. nih.gov These HIPVs can have a dual effect: they can deter other herbivores from feeding on the plant, and they can also act as a signal to attract the natural enemies of the herbivores. nih.govmdpi.com Female T. limbativentris bugs have been observed to be less attracted to the volatiles of damaged rice plants, suggesting a repellent effect of the HIPV blend which includes this compound. nih.gov

One of the most fascinating aspects of HIPVs is their role in "calling for help." The volatile blend released by a damaged plant can attract predators and parasitoids of the attacking herbivore. This indirect defense mechanism benefits the plant by reducing herbivore pressure. Studies have shown that natural enemies, such as certain parasitoid wasps, are attracted to the volatile profiles of plants damaged by their hosts. nih.gov For example, the egg parasitoid Telenomus podisi is attracted to the volatiles released by rice plants damaged by female T. limbativentris. nih.gov While the specific role of this compound in this attraction is part of a complex blend, its presence contributes to the chemical signature that guides natural enemies to their prey. This tritrophic interaction highlights the intricate chemical ecology webs in which this compound is involved.

Table 2: Role of this compound in Plant-Insect Interactions

InteractionPlant SpeciesHerbivoreKey Finding
Herbivory-Induced VolatileRice (Oryza sativa)Rice Stem Bug (Tibraca limbativentris)Damaged rice plants release increased amounts of (E)-2-octen-1-ol, which is part of a blend that can deter female bugs. nih.gov
Attraction of Natural EnemiesRice (Oryza sativa)Rice Stem Bug (Tibraca limbativentris)The egg parasitoid Telenomus podisi is attracted to the volatiles of damaged rice plants, which include (E)-2-octen-1-ol. nih.gov

Contribution to Biogenic Volatile Organic Compound (VOC) Profiles in Ecosystems

This compound is a significant contributor to the complex blend of biogenic volatile organic compounds (BVOCs) found in various ecosystems. These compounds, which are released by living organisms, play crucial roles in atmospheric chemistry and ecological interactions. nih.govoup.com The presence and concentration of this compound in the VOC profile can be indicative of specific biological activities, such as fungal metabolism, plant stress responses, and decomposition processes.

The emission of C8 compounds, including this compound, is often linked to the oxidative breakdown of linoleic acid. annualreviews.org This process can be initiated by various factors, including mechanical damage to plants and fungal activity. nih.govannualreviews.org Consequently, the detection of this compound in an ecosystem's volatilome can provide insights into ongoing biological events.

Fungal Contributions:

Fungi are prolific producers of a wide array of VOCs, with eight-carbon compounds like this compound being particularly characteristic of their metabolic profiles. annualreviews.orgresearchgate.net Numerous fungal species, from microscopic molds to macroscopic mushrooms, release this compound into the environment. annualreviews.orgresearchgate.net For instance, studies on Aspergillus species have identified cis-2-octen-1-ol, an isomer of this compound, in the headspace of aflatoxigenic strains. mdpi.com Research on various Tricholoma species has also revealed this compound as a major volatile component. researchgate.net In some cases, the blend of C8-VOCs, including this compound, can even be associated with specific fungal genotypes. oup.com

The emission of this compound by fungi is not merely a metabolic byproduct; it serves distinct ecological functions. These functions include acting as a signaling molecule in fungus-plant interactions and potentially inhibiting the growth of competing organisms. researchgate.netfrontiersin.org For example, along with other C8 compounds, it can negatively affect plant growth. frontiersin.orgapsnet.org

Table 1: Emission of this compound and Related C8 Compounds by Various Fungi

Fungal Species/GroupAssociated C8 VOCsEcosystem/ContextResearch Finding
Aspergillus fumigatus1-octen-3-ol (B46169), 2-octen-1-ol , isopentyl alcohol, isobutyl alcoholGeneral fungal metabolismStrains produce a distinct signature of VOCs, with 1-octen-3-ol often being the most abundant. frontiersin.org
Aspergillus flavus (aflatoxigenic strains)cis-2-octen-1-olGrowth on various synthetic mediaThis compound was observed in the headspace of aflatoxigenic strains. mdpi.com
Truffles (Tuber spp.)1-octen-3-ol, 3-octanone, 3-octanol, 2-octen-1-ol , trans-2-octenal (B1212229)Fungal fruiting bodiesVariation in the biosynthesis of these C8-VOCs is linked to genotypic variation. oup.com
Tricholoma species1-octen-3-ol, (E)-2-octen-1-ol , hexanal (B45976), 3-octanone, (E)-2-octenalMediterranean forest ecosystems(E)-2-octen-1-ol was a major aroma compound in certain species. researchgate.net
Trichoderma species1-octen-3-ol, trans-2-octenalGeneral fungal metabolismThese compounds are known to play a role in interkingdom communication and have antimicrobial activity. mdpi.comnih.gov

Plant and Algal Contributions:

While fungi are a primary source, this compound is also part of the VOC profile of certain plants and algae. nih.govfrontiersin.org It has been reported in species such as the sweet cherry (Prunus avium) and tomato (Solanum lycopersicum). nih.gov In plants, the emission of C8 compounds can be induced by physical damage. nih.gov For instance, cutting heath vegetation leads to a significant, albeit temporary, increase in the emission of various C8 compounds, including 2-octen-1-ol. nih.gov This suggests a role for these volatiles in the plant's response to wounding.

In aquatic ecosystems, microalgae contribute to the pool of BVOCs. bio-conferences.orgresearchgate.net Studies on micro- and macroalgae have identified this compound as a key odorant, particularly in certain microalgae species where it contributes to their characteristic aroma profile. frontiersin.orgbio-conferences.org The production of this and other VOCs by algae can be influenced by environmental factors and the specific algal species. bio-conferences.org

Table 2: Emission of this compound in Plant and Algal Systems

Organism/EcosystemContextAssociated VOCsResearch Finding
Heath mesocosmsVegetation cutting1-octene (B94956), 1,3-octadiene, 2-octen-1-ol , 1-octanoneA sharp increase in C8-compound emissions was observed immediately after cutting. nih.gov
MicroalgaeGeneral metabolism1,5-octadien-3-ol, This compound , various aldehydes and terpenesThis compound is a key odorant contributing to the aroma of certain microalgae. frontiersin.orgbio-conferences.org
Prunus avium (Sweet Cherry), Solanum lycopersicum (Tomato)General metabolismThis compound Reported as a naturally occurring volatile in these plant species. nih.gov

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating trans-2-Octen-1-ol from other volatile and semi-volatile compounds present in a sample. The choice of technique is often dictated by the sample matrix and the analytical objective, whether it be qualitative screening or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. up.ptoup.comnih.govresearchgate.net In this method, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. The identification of this compound is achieved by comparing its retention time and mass fragmentation pattern with those of a pure standard and by referencing established mass spectral libraries such as the NIST05 MS Library Database. up.ptnist.govnist.govresearchgate.net

This powerful hyphenated technique is widely used for both qualitative and quantitative purposes. For instance, it has been employed to identify and quantify this compound as a key aroma compound in various food products, including grain whiskeys, truffles, and certain grape varieties. oup.comnih.govresearchgate.net Research has demonstrated its presence in different mushroom species and its role as a potential early marker for Botrytis cinerea infection in grapes. up.ptnih.govarcwinecentre.org.au Furthermore, GC-MS analysis has identified this compound in the volatile profiles of certain strawberry cultivars and as a product of linoleic acid oxidation in Chinese-style sausage. nih.govnih.govnih.gov

Quantitative analysis of this compound using GC-MS often involves the development of optimized methods to ensure accuracy and sensitivity. For example, a method was developed for the simultaneous determination of several fungal off-flavor compounds in wine and grapes, including this compound, with low detection and quantification limits. nih.govresearchgate.netresearchgate.net

Table 1: Selected Applications of GC-MS for the Analysis of this compound

Sample MatrixKey FindingsReference
Grain WhiskeysIdentified as an important aroma compound with concentrations ranging from 0.011 to 0.054 mg/L. researchgate.netnih.gov
Tuber indicum TrufflesDetected as one of the differential volatile components in fresh truffles. oup.com
Wine and GrapesQuantified as a fungal off-flavor compound and identified as a potential early marker for Botrytis cinerea infection. nih.govarcwinecentre.org.auebi.ac.uk
Edible MushroomsIdentified as a C8 derivative contributing to the characteristic aroma of several mushroom species. nih.govcore.ac.ukscience.gov
Changping StrawberriesIdentified as a characteristic aroma marker. nih.govnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. nih.govnih.gov This method involves exposing a coated fiber to the headspace above a sample, where volatile analytes like this compound are adsorbed. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. oup.com

HS-SPME is particularly advantageous for its simplicity, speed, and sensitivity, making it ideal for profiling the volatile composition of various matrices. nih.govsigmaaldrich.combocsci.com The choice of fiber coating is crucial and can significantly influence the extraction efficiency of different compounds. researchgate.net For instance, a divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its effectiveness in extracting a broad range of volatile compounds. researchgate.netmdpi.com

This technique has been successfully applied to study the volatile profile of numerous products, including edible oils, alcoholic beverages, and mushrooms. core.ac.uknih.govresearchgate.net In the analysis of Cucurbitaceae seed oils, HS-SPME-GC-MS detected 67 volatile organic compounds, including this compound. nih.gov Similarly, it has been used to identify key aroma compounds in various whiskeys and to study the volatile components of fresh and dried truffles. oup.comresearchgate.net An optimized HS-SPME-GC-MS method was developed for the quantification of fungal off-flavors in grapes and wine, demonstrating the technique's suitability for sensitive and repeatable analysis. nih.govebi.ac.uk

Table 2: HS-SPME-GC-MS Parameters for this compound Analysis in Truffles

ParameterConditionReference
Sample Amount2 grams oup.com
Extraction Temperature50 °C oup.com
Shaking Speed250 rpm oup.com
Extraction Time30 min oup.com
Resolution Time5 min oup.com

Mass Spectrometry Approaches for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known ones like this compound. Advanced MS techniques provide high resolution and the ability to perform fragmentation experiments, which are crucial for obtaining detailed structural information.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. While specific HRMS data for this compound is not extensively detailed in the provided search results, techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are mentioned as advanced hyphenated techniques for analyzing complex aqueous samples. researchgate.net The Human Metabolome Database lists the monoisotopic molecular weight of (E)-2-Octen-1-ol as 128.120115134 Da, a value that would be confirmed by HRMS. hmdb.ca

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This process provides a fragmentation pattern that is characteristic of the molecule's structure. In the context of strawberry analysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) was used to discover 147 volatile substances, and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) identified this compound as a characteristic marker. nih.govscilit.com While the specific fragmentation pattern of this compound from this study is not provided, MS/MS is a powerful tool for its unambiguous identification in complex mixtures. The analysis of peptides in a study on Chinese-style sausage also utilized MS/MS spectra for identification. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in real-world samples often involves its presence in highly complex mixtures. Hyphenated techniques, which combine two or more analytical methods, are essential for achieving the necessary separation and detection capabilities.

The combination of GC with MS is the most prominent example, providing both chromatographic separation and mass-based identification. nih.govresearchgate.netscience.gov The use of HS-SPME as a sample preparation step further enhances the capabilities of GC-MS for volatile analysis. nih.govebi.ac.uk Research on the atmospheric chemistry of volatile organic compounds has utilized advanced hyphenated techniques like capillary gas chromatography-mass spectrometry (c-GC-MS) and reversed-phase liquid chromatography-high resolution mass spectrometry (LC-HRMS). researchgate.net Furthermore, studies on wine aroma have employed solid-phase extraction followed by GC-MS to analyze a wide range of minor and trace compounds, including this compound. oeno-one.eu These multi-dimensional approaches are critical for the comprehensive characterization of complex volatile profiles where compounds like this compound are present.

Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis for purity and structural confirmation during research)

Spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure and functional groups. ikm.org.my

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. wiley-vch.de

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm its structure. The protons on the double bond (olefinic protons) appear as distinct multiplets in the downfield region. The large coupling constant (J value) between these protons is indicative of their trans configuration. The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH) also show a characteristic chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbons of the C=C double bond typically resonate in the δ 120-140 ppm range, while the carbon attached to the hydroxyl group appears around δ 60-65 ppm.

The following table summarizes typical NMR data for the related compound trans-2-octenal (B1212229), which provides insight into the expected shifts for the core structure of this compound. rsc.org

¹H NMR (CDCl₃) δ (ppm)MultiplicityJ (Hz)
H-1 (CHO)9.51d6.9
H-26.12ddt1.4, 6.9, 15.4
H-36.86dt6.7, 15.4
H-42.30–2.37m
H-8 (CH₃)0.91t7.8
¹³C NMR (CDCl₃) δ (ppm)
C-1 (CHO)193.9
C-2132.9
C-3158.8
C-432.6
C-527.5
C-631.3
C-722.3
C-813.9

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. ikm.org.mymdpi.com The IR spectrum of this compound exhibits several characteristic absorption bands:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding.

A sharp, medium-intensity band around 970 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration for a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Strong bands in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl chain.

A band around 1670-1665 cm⁻¹ corresponds to the C=C stretching vibration.

The C-O stretching vibration of the primary alcohol appears in the 1050-1085 cm⁻¹ region.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch3200-3600Strong, Broad
C-H Stretch (Alkyl)2850-3000Strong
C=C Stretch1665-1670Medium
C-O Stretch1050-1085Medium
C-H Out-of-plane Bend (trans)~970Sharp, Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. Since this compound contains an isolated double bond, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). Its primary utility would be in assessing purity, where the absence of unexpected absorption peaks would indicate the absence of conjugated impurities. In some applications, UV-Vis spectrophotometers are used to monitor reactions, such as measuring absorbance at specific wavelengths to track the concentration of reactants or products. mdpi.com For instance, in a study of cashmeran, a characteristic peak at 320 nm was observed in its absorbance spectrum. rsc.org

Structure Activity Relationship Sar Studies

Correlations between Molecular Structure and Biological Activity

The interaction of a molecule like trans-2-Octen-1-ol with biological systems is highly dependent on its three-dimensional shape, the presence of functional groups, and its electronic properties. In olfaction, these characteristics determine how strongly and in what manner the molecule binds to olfactory receptors, thereby dictating the perceived scent.

The perception of odor begins with the interaction between a volatile molecule and one or more olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. The specific shape and chemical features of this compound, such as the eight-carbon chain, the hydroxyl (-OH) group, and the location and trans configuration of the double bond, are critical for its recognition by specific ORs.

The structural components of this compound contribute to its characteristic "green" and "fatty" scent profile. The C8 aliphatic chain is associated with fatty notes, while the allyl alcohol moiety in the trans configuration contributes to the green character. The precise fit of the molecule into the binding pocket of a receptor, governed by van der Waals forces, hydrogen bonding (via the -OH group), and other intermolecular interactions, triggers a conformational change in the receptor, initiating a signaling cascade that results in the perception of a specific smell.

In the absence of experimentally determined structures for most olfactory receptors, computational chemistry provides powerful tools to model and predict ligand-receptor interactions. researchgate.netcopernicus.org Techniques such as homology modeling, molecular docking, and molecular dynamics simulations are employed to build three-dimensional models of ORs and simulate the binding process of odorant molecules like this compound. researchgate.netresearchgate.net

Homology Modeling: Since ORs share a common seven-transmembrane helical structure with other GPCRs whose structures have been solved, homology models of specific ORs can be built using these known structures as templates. nih.gov

Molecular Docking: This technique computationally "fits" a ligand (e.g., this compound) into the binding site of a receptor model. nih.gov Docking algorithms calculate the most favorable binding poses and estimate the binding affinity (scoring). Studies on other odorants have shown that they often bind in a pocket formed by several transmembrane helices (e.g., TM-III, IV, V, and VI). dntb.gov.ua For this compound, docking simulations would predict how its hydroxyl group forms hydrogen bonds with polar amino acid residues (like serine, threonine, or tyrosine) in the binding pocket, and how its aliphatic chain fits into hydrophobic regions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the odorant-receptor complex over time. researchgate.net These simulations provide insights into the stability of the binding pose and the conformational changes the receptor undergoes upon binding, which are crucial for its activation. researchgate.net Computational studies have revealed that preferential binding in one of two distinct binding sites within a receptor can correlate with its activation. dntb.gov.ua

These computational approaches allow researchers to hypothesize which amino acid residues are key for binding specificity and help in understanding the combinatorial code of olfaction, where one odorant can activate multiple receptors and one receptor can be activated by multiple odorants. nih.gov

Structure-Reactivity Relationships in Environmental Chemistry

In environmental chemistry, SARs are used to predict the fate of chemicals in the environment. For this compound, its structure dictates its reactivity with atmospheric oxidants, which in turn determines its atmospheric lifetime.

The primary daytime removal mechanism for volatile organic compounds (VOCs) like this compound in the troposphere is reaction with the hydroxyl radical (•OH). The stereochemistry of a molecule, specifically the cis (Z) or trans (E) configuration of a double bond, can influence the rate of this reaction. This is because the geometry of the molecule can affect the accessibility of the double bond to the attacking radical and the stability of the transition state.

Below is a table comparing the room-temperature rate coefficients (kOH) for the gas-phase reaction of •OH radicals with this compound and the illustrative pair, cis- and trans-2-butene.

CompoundIsomerkOH at ~298 K (cm³ molecule⁻¹ s⁻¹)
2-Octen-1-oltrans8.4 x 10⁻¹¹
2-Butene (B3427860)cis5.61 x 10⁻¹¹
2-Butenetrans6.40 x 10⁻¹¹

Data for 2-Butene isomers is presented to illustrate the influence of stereochemistry on reaction kinetics.

The rate constant for this compound is relatively high, indicating that the dominant reaction pathway is the addition of the •OH radical to the C=C double bond, a characteristic reaction for unsaturated alcohols. The specific geometry of the trans isomer influences the orientation of the radical's approach and the subsequent stability of the intermediate radical adduct.

Quantitative Structure-Activity Relationships (QSAR) are predictive models derived from regression analysis that correlate the chemical structure of compounds with their reactivity. For atmospheric chemistry, QSARs are widely used to estimate the reaction rate coefficients of organic compounds with oxidants like •OH, O3, and NO3 radicals when experimental data are unavailable.

H-atom abstraction: From C-H bonds (e.g., at the -CH2OH group, or along the alkyl chain). The rate depends on the type of C-H bond (primary, secondary, tertiary).

•OH addition: To the C=C double bond. This is generally the fastest pathway for unsaturated compounds.

Substituent factors are applied to account for the electronic effects of nearby functional groups. For this compound, the primary alcohol group (-CH2OH) adjacent to the double bond influences the electron density of the double bond, thereby affecting the rate of •OH addition.

Structure-activity relationship (SAR) methods have also been developed to estimate rate constants for reactions with other atmospheric oxidants, such as chlorine (Cl) atoms. For example, the SAR-estimated rate constant for the reaction of trans-2-hexenal (B146799) with Cl atoms was found to be 3.47 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with experimentally determined values. These models provide a valuable tool for predicting the atmospheric lifetimes of a vast number of organic compounds, including isomers like this compound, aiding in environmental risk assessment.

Research Applications and Innovations

Organic Synthesis as a Research Intermediate

While trans-2-alkenols, as a class of compounds, are versatile intermediates in organic synthesis, specific examples detailing the use of trans-2-octen-1-ol as a precursor for complex natural products or as a foundational building block for novel chemical entities in laboratory research are not readily found in scientific databases. The potential for its functional groups—the hydroxyl group and the double bond—to be manipulated in stereoselective reactions is recognized in principle within the field of organic chemistry. However, documented instances of its application in multi-step total syntheses or the development of new molecular frameworks are scarce.

Precursor in the Synthesis of Complex Natural Products

There is a lack of specific examples in the scientific literature detailing the use of this compound as a starting material or key intermediate in the total synthesis of complex natural products.

Building Block for Novel Chemical Entities in Laboratory Research

Similarly, while it is plausible that this compound could be used as a building block in laboratory research to create new molecules, there are no prominent research findings available that highlight its use in the synthesis of novel chemical entities with significant scientific interest.

Biological Research Probes

The role of this compound as a specific biological research probe is not well-established in the current body of scientific literature.

Investigating Cellular Responses to Volatile Organic Compounds

As a known VOC emitted by plants, this compound is part of the complex mixture of chemical signals that mediate plant-insect and plant-plant interactions. nih.gov However, specific studies that isolate this compound to investigate detailed cellular responses in biological systems are not extensively reported. Research in this area tends to focus on the broader effects of entire volatile blends rather than the specific action of this individual compound.

Development of Biosensors for Specific Biological Markers

There is no significant evidence in the available literature to suggest that this compound is currently being used in the development of biosensors for specific biological markers.

Agronomic and Environmental Science Applications

The application of this compound in agronomic and environmental science is primarily linked to its natural occurrence in plants and its role as a semiochemical.

Volatile organic compounds, including C8 alcohols like octenol, are known to be involved in plant defense mechanisms and can act as attractants or repellents for insects. nih.gov This suggests a potential, though not extensively developed, application in pest management strategies. For instance, understanding the release of such compounds from crops could inform the development of strategies to attract beneficial insects or deter pests.

However, specific, large-scale agronomic applications or detailed environmental science research focusing on the fate and impact of this compound are not well-documented.

Eco-Friendly Pest Management Research (e.g., as a natural pesticide/insect repellent)

This compound is the subject of research for its potential as a natural, eco-friendly alternative to synthetic chemicals in pest management. mdpi.com Studies have investigated its properties as a repellent against various insects. Research into the olfactory system of the common bed bug, Cimex lectularius, identified its response to this compound, suggesting the compound's role in chemoreception. researchgate.net Similarly, electrophysiological and behavioral studies on the red flour beetle, Tribolium castaneum, a significant pest of stored grain products, have tested its antennal and behavioral responses to the compound. nih.govthegoodscentscompany.com This research aims to identify novel, attractive volatile organic compounds (VOCs) that could improve the efficacy of lures for monitoring and managing stored product pests. thegoodscentscompany.com Further research has also noted that this compound elicits strong responses in the olfactory sensilla of the yellow fever mosquito, Aedes aegypti, indicating its potential as a behavior-modifying chemical for this disease vector. researchgate.net

Environmental Modeling of Biogenic VOC Emissions

This compound is recognized as an oxygenated volatile organic compound (OVOC) that is naturally released by plants, categorizing it as a biogenic volatile organic compound (BVOC). Research has shown that plants emit these compounds as a general response to various stress factors, including high ozone concentrations, pathogen attacks, and physical wounding. The emission is primarily a result of lipoxygenase activity on linolenic acid within the plant's cells. Because these emissions are a response to environmental stressors, understanding the patterns and quantities of this compound release is important for the environmental modeling of biogenic VOCs. These models are crucial for assessing atmospheric chemistry, air quality, and the complex interactions between vegetation and the atmosphere.

Food Science and Flavor Chemistry Research

Studies on Flavor Profile Contributions in Foods (e.g., Mushrooms, Seafood)

This compound is a significant contributor to the aroma and flavor profiles of various foods, particularly mushrooms and seafood.

Table 1: Presence of this compound in Different Mushroom Species and Impact of Cooking

Mushroom Species Presence of this compound Relative Content (Fried Sample) Relative Content (Boiled Sample) Associated Flavor Notes
Clitocybe squamulosa Yes 3.9% 2.6% Mushroom-like, green
Suillus species Yes Not specified Not specified Mushroom-like
Tricholomopsis rutilans Yes Not specified Not specified Mushroom-like

Application in Plant-Based Food Alternatives

A significant area of research is the use of this compound in the development of plant-based food alternatives, particularly seafood substitutes. The marine-like flavor and odor of many algae species are being explored to create innovative and appealing plant-based products. Studies have identified this compound as a key odorant in microalgae that shows promise in mimicking the characteristic odor of seafood like shrimp. In this context, it is one of several important volatile organic compounds, alongside others like 1,5-octadien-3-ol and 2,4-decadienal, that could be leveraged to create authentic-tasting seafood analogs, thereby reducing pressure on aquaculture. In other plant-based applications, such as fermented pea milk, the reduction of beany flavors is a key goal, and research has tracked the decrease of compounds like this compound during fermentation.

Table 2: Role of this compound in Plant-Based Seafood Alternatives

Source Application Role of this compound Key Associated Odorants
Microalgae (Nannochloropsis oceanica, Tetraselmis chui) Plant-based shrimp alternatives Identified as a key odorant to mimic seafood odor 1,5-octadien-3-ol, 2,4-decadienal, hexanal (B45976), nonanal (B32974)

Biochemical Pathway Elucidation Studies

Research into the biochemical origins of this compound has primarily pointed to the enzymatic oxidation of lipids. In fungi, the main biosynthetic pathway for C8 compounds, including this compound, involves the enzymatic cleavage of polyunsaturated fatty acids like linoleic acid and linolenic acid. This process is catalyzed by a sequence of enzymes, including lipoxygenase (LOX) and hydroperoxide lyase. A similar pathway is observed in plants, where stress-induced emissions of this compound are a result of lipoxygenase activity. In the context of fermented meat products like sausages, this alcohol is also derived from lipid metabolism, specifically through the oxidative cleavage of linoleic acid. Studies have also documented the production of this compound by various fungal strains, such as Aspergillus flavus, as part of their metabolic processes.

Environmental Fate and Atmospheric Chemistry

Gas-Phase Degradation Mechanisms

Once volatilized into the atmosphere, trans-2-Octen-1-ol is subject to degradation through various chemical reactions, primarily driven by sunlight and the presence of oxidative species.

Reaction with Hydroxyl Radicals (OH)

The atmospheric lifetime of this compound, largely determined by this reaction, is therefore expected to be relatively short. For instance, the atmospheric lifetime of trans-2-hexenal (B146799) due to reaction with Cl atoms is estimated to be around 9 hours in coastal regions, highlighting the reactivity of such compounds. acs.org

Ozonolysis and Product Formation

Ozonolysis, the reaction with ozone (O3), is another significant atmospheric removal mechanism for unsaturated compounds like this compound. nih.govwikipedia.org This reaction proceeds through the Criegee mechanism, which involves the initial addition of ozone to the carbon-carbon double bond to form an unstable primary ozonide (molozonide). iitk.ac.inlibretexts.orgorganic-chemistry.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govlibretexts.org

For this compound, the cleavage of the double bond would be expected to yield hexanal (B45976) and hydroxyacetaldehyde. Studies on the ozonolysis of similar compounds like trans-2-hexenal and trans-2-octenal (B1212229) support the formation of analogous products. For example, the ozonolysis of trans-2-hexenal yields butanal and glyoxal, while trans-2-octenal ozonolysis produces hexanal and glyoxal. nih.gov

The Criegee intermediates formed during ozonolysis are highly reactive and can undergo further reactions to produce a variety of secondary products, including organic acids and secondary organic aerosols (SOA), which can have implications for air quality.

Table 1: Expected Primary Ozonolysis Products of trans-2-Alkenols

CompoundExpected Carbonyl Product 1Expected Carbonyl Product 2
trans-2-Hexen-1-olButanalGlycolaldehyde
This compound Hexanal Glycolaldehyde
trans-2-Nonen-1-olHeptanalGlycolaldehyde

Photochemical Oxidation Pathways

Photochemical oxidation encompasses the degradation processes initiated by sunlight. While direct photolysis (degradation by direct absorption of solar radiation) of this compound is not expected to be a significant pathway, its reactions with photochemically generated oxidants like OH radicals and ozone are the dominant removal processes.

Terrestrial and Aquatic Biodegradation Studies

When this compound is released into terrestrial or aquatic environments, its fate is largely governed by microbial degradation. hrpub.org

Microbial Degradation Processes in Soil and Water Environments

The biodegradation of organic compounds in soil and water is a critical process for their removal from the environment. uliege.be While specific studies on the microbial degradation of this compound are limited, the general principles of hydrocarbon and alcohol degradation by microorganisms can be applied.

It is expected that various bacteria and fungi present in soil and water can utilize this compound as a carbon source. mdpi.comnih.gov The initial step in the aerobic degradation of such a compound would likely involve the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. The unsaturated bond may also be a point of microbial attack. Aerobic degradation pathways for long-chain alkanes, which are structurally related, typically involve terminal oxidation to an alcohol, followed by conversion to an aldehyde and then a fatty acid, which can then enter the beta-oxidation cycle. nih.govnih.govfrontiersin.orghw.ac.uk

The rate and extent of biodegradation will be influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of a suitable microbial community. mdpi.com

Bioavailability and Mobility in Environmental Compartments

The bioavailability of a compound refers to the fraction that is available for uptake by organisms, including microbes for degradation. nih.govmdpi.comresearchgate.net In soil and sediment, the bioavailability of organic compounds like this compound is influenced by their sorption to organic matter and clay particles. nih.gov Compounds that are strongly sorbed are less available for microbial degradation and transport.

The mobility of this compound in the environment will depend on its physical and chemical properties, such as its water solubility and vapor pressure. As a fragrance compound, it possesses some volatility, which facilitates its transfer to the atmosphere. fernwehcollective.comchemicalbull.com Its solubility in water will influence its potential to leach through the soil profile and enter groundwater or be transported in surface waters. thegoodscentscompany.comulprospector.com The environmental distribution of fragrance materials is a subject of ongoing research, with studies indicating their presence in various environmental compartments. lauratrotta.com

Environmental Transport and Persistence Modeling

These models are broadly categorized into single-media models, which focus on one environmental compartment (e.g., air, water, or soil), and multimedia models, which consider the interactions and transfers between these compartments. researchgate.net For a compound like this compound, which can partition between air, water, and soil, multimedia models provide a more holistic view of its environmental fate.

A key aspect of this modeling is the use of Quantitative Structure-Activity Relationships (QSARs), which predict the properties and behavior of a chemical based on its molecular structure. nih.gov These relationships are integral to many environmental fate models, especially for compounds where extensive experimental data may not be available.

Atmospheric Persistence and Degradation Modeling

The persistence of this compound in the atmosphere is primarily determined by its reactions with atmospheric oxidants, principally the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). ijarpr.com The rate of these reactions dictates the atmospheric lifetime of the compound.

One of the most widely used tools for estimating these reaction rates and the resulting atmospheric half-life is the Atmospheric Oxidation Program (AOPWIN™), a component of the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. episuite.dev AOPWIN™ utilizes QSARs to estimate the gas-phase reaction rate constants.

For this compound, the EPI Suite™ provides the following estimated atmospheric oxidation data:

ParameterValueModel
OH Radical Reaction Rate Constant6.83 x 10⁻¹¹ cm³/molecule-secAOPWIN™ v1.92
Atmospheric Half-life (vs. •OH)1.57 hours (assuming a 12-hr day with a •OH concentration of 1.5 x 10⁶ molecules/cm³)AOPWIN™ v1.92
Ozone Reaction Rate Constant2.00 x 10⁻¹⁷ cm³/molecule-secAOPWIN™ v1.92
Atmospheric Half-life (vs. O₃)13.9 hours (assuming a 24-hr day with an O₃ concentration of 7 x 10¹¹ molecules/cm³)AOPWIN™ v1.92
Overall Atmospheric Half-life1.4 hoursAOPWIN™ v1.92

These modeled predictions indicate that this compound is not expected to persist for long periods in the atmosphere, with its degradation being dominated by reaction with hydroxyl radicals.

Detailed research findings from experimental studies support the modeled reactivity of unsaturated alcohols with atmospheric oxidants. A 2022 study published in The Journal of Physical Chemistry A investigated the gas-phase ozone reaction kinetics of several C₅-C₈ unsaturated alcohols, including this compound. The researchers determined the rate coefficient for the reaction of this compound with ozone to be (8.4 ± 1.3) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 296 K. This experimental value is in reasonable agreement with the QSAR-based estimate from AOPWIN™, providing confidence in the model's predictions for this class of compounds. The study concluded that alkenols exhibit high reactivity with ozone, leading to atmospheric lifetimes in the range of hours.

Multimedia Environmental Fate Modeling

To understand the broader environmental distribution and persistence of this compound, multimedia environmental fate models are employed. These models, such as the Level III fugacity model included in EPI Suite™ (LEV3EPI™), simulate the partitioning of a chemical between air, water, soil, and sediment under steady-state conditions. episuite.dev The concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is a cornerstone of these models. researchgate.net

The distribution of a chemical in a multimedia environment is governed by its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), as well as its degradation rates in different media. epa.gov

The EPI Suite™ provides the following estimated physicochemical and biodegradation properties for this compound, which are key inputs for multimedia fate models:

PropertyEstimated ValueModel
Melting Point-44.9 °CMPBPWIN™
Boiling Point185.6 °CMPBPWIN™
Vapor Pressure0.044 mm Hg (at 25 °C)MPBPWIN™
Water Solubility1,855 mg/L (at 25 °C)WSKOWWIN™
log Kow (Octanol-Water Partition Coefficient)2.59KOWWIN™
Henry's Law Constant2.73 x 10⁻⁵ atm-m³/molHENRYWIN™
BiodegradationReadily biodegradableBIOWIN™

Based on these properties, a multimedia fate model would predict the following general behavior for this compound:

Air: Due to its moderate vapor pressure and Henry's Law constant, a significant fraction of this compound released to the environment is expected to partition to the atmosphere. However, as indicated by the atmospheric persistence modeling, it will be rapidly degraded.

Water: Its moderate water solubility suggests that it can be present in the aqueous phase. The BIOWIN™ prediction of ready biodegradability implies that it is unlikely to persist in water bodies.

Soil and Sediment: The log Kow of 2.59 indicates a moderate potential for sorption to organic matter in soil and sediment. However, its biodegradability would limit its accumulation in these compartments.

Future Research Directions and Unexplored Avenues

Advanced Computational Chemistry for Mechanistic Insights

While experimental studies provide valuable data, advanced computational chemistry offers a powerful complementary approach to elucidate the molecular mechanisms underlying the activity of trans-2-Octen-1-ol. Quantum mechanics (QM) and molecular dynamics (MD) simulations can provide atomic-level insights into its interactions with biological targets.

Key Research Questions:

What are the precise binding modes of this compound with specific insect odorant receptors or fungal enzymes?

How does its conformational flexibility influence its biological activity?

What are the reaction mechanisms and energy barriers for its biosynthesis and degradation pathways?

By simulating these complex interactions, researchers can predict binding affinities, identify key amino acid residues involved in receptor binding, and understand the electronic properties that govern its reactivity. This knowledge is instrumental in designing novel analogues with enhanced or targeted activities.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a critical tool in drug discovery and functional genomics, enabling the rapid assessment of large chemical libraries for biological activity. opentrons.com Applying HTS methodologies to this compound and its derivatives can uncover previously unknown biological functions. nih.gov

Screening Approaches:

Target-Based Screening: Testing the compound against specific molecular targets, such as enzymes, receptors, or ion channels known to be involved in disease or pest physiology. opentrons.com

Phenotypic Screening: Assessing the effect of the compound on whole cells or organisms to identify modulators of complex biological pathways without a preconceived target. opentrons.com

Toxicogenomic Screening: Using metabolically competent cell cultures, like HepaRG™ cells, to evaluate changes in gene expression across numerous pathways in response to the compound, thereby identifying potential toxicity or therapeutic effects. nih.gov

These screening campaigns can generate vast datasets, identifying "hits" that can be further optimized for applications in pharmaceuticals, agriculture, or biotechnology. springernature.com The development of titration-based HTS allows for the efficient generation of pharmacological data from the primary screen, providing concentration-response curves for tens of thousands of compounds. nih.gov

Sustainable Production and Bioprocessing Strategies

Current production of this compound often relies on chemical synthesis. However, there is a growing demand for sustainable and green production methods. Bioprocessing strategies using engineered microorganisms offer a promising alternative.

Potential Bioproduction Strategies:

StrategyDescriptionKey Advantages
Consolidated Bioprocessing (CBP) An innovative approach that combines enzyme production, substrate hydrolysis, and fermentation in a single step using engineered microorganisms. mdpi.comReduces costs, simplifies the process, and improves efficiency for producing biofuels and chemicals from biomass. mdpi.com
Biofiltration A technique for removing volatile organic compounds (VOCs) from the air by passing them through a bed of microorganisms that metabolize the pollutants. researchgate.netEnvironmentally friendly, cost-effective for treating large volumes of air with low pollutant concentrations.
Engineered Yeast and Bacteria Genetically modifying microorganisms like Saccharomyces cerevisiae or Escherichia coli to express the necessary biosynthetic pathways for this compound production from simple sugars.High yields, scalability, and the potential to use renewable feedstocks.

Research in this area will focus on optimizing microbial strains, fermentation conditions, and downstream processing to create economically viable and environmentally friendly production routes for this compound.

Integration of Omics Technologies for Biosynthetic Regulation Studies

Understanding the regulation of this compound biosynthesis in natural systems, such as fungi and plants, is crucial for its biotechnological production. The integration of multiple "omics" technologies provides a comprehensive view of the biological processes involved. nih.govmdpi.com

Omics Approaches:

Transcriptomics: Measures the expression levels of all genes in an organism under specific conditions, identifying the genes involved in the compound's biosynthetic pathway. nih.gov

Proteomics: Identifies and quantifies the complete set of proteins, revealing the enzymes directly responsible for the synthesis of this compound. nih.gov

Metabolomics: Provides a snapshot of all the small-molecule metabolites, including this compound and its precursors, within a biological system. nih.gov

By combining these datasets, researchers can construct detailed models of the metabolic networks governing C8 volatile production. mdpi.com This systems biology approach can pinpoint regulatory bottlenecks and identify targets for genetic engineering to enhance yields. nih.gov

Climate Change Interactions with Biogenic VOC Emissions

This compound is a biogenic volatile organic compound (BVOC), and its emission from natural sources like plants and soil microbes can be significantly influenced by climate change. nih.gov Factors such as rising temperatures, altered precipitation patterns, and increased atmospheric CO2 concentrations can impact the physiological processes that lead to BVOC production and release. nih.govresearchgate.net

Research Focus Areas:

Temperature Sensitivity: Investigating how increased temperatures affect the enzymatic activity responsible for this compound synthesis and its volatility. nih.gov

Drought and Flooding Stress: Determining the impact of water availability on the production of stress-related BVOCs, including C8 compounds.

Ecosystem-Level Fluxes: Measuring the net exchange of this compound between ecosystems and the atmosphere under various climate scenarios to understand its role in atmospheric chemistry. nih.govcopernicus.org

Studies have shown that future climate scenarios, such as warming, can modify the composition and fluxes of BVOCs from ecosystems like subarctic heaths. nih.gov Understanding these interactions is critical for predicting future atmospheric composition and its impact on air quality and climate.

Multi-Trophic Level Ecological Studies

The ecological role of this compound extends beyond simple plant-herbivore or plant-pathogen interactions. It likely plays a complex role in mediating interactions across multiple trophic levels, including insects, plants, and microorganisms. nih.gov

Ecological Contexts to Explore:

Insect-Plant-Microbe Interactions: Investigating how gut microbiota in insects influence their response to plant-emitted this compound or how these microbes metabolize the compound. nih.govmdpi.com The compound can act as an attractant or repellent for various insects, influencing herbivory and pollination. nih.gov

Predator-Prey Dynamics: Determining if the emission of this compound by a damaged plant attracts natural enemies (predators or parasitoids) of the herbivore.

Below-Ground Interactions: Studying the role of this compound as a signaling molecule in the rhizosphere, influencing interactions between plant roots, symbiotic fungi, and soil bacteria.

For instance, certain C8 compounds, like 1-octen-3-ol (B46169), produced by fungal mycelium can inhibit the growth of other organisms, while specific bacteria can metabolize these compounds, influencing the ecological dynamics. nih.govresearchgate.net A deeper understanding of these intricate chemical communication networks will reveal the full ecological significance of this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing trans-2-Octen-1-Ol in laboratory settings?

  • Methodology :

  • Synthesis : Use catalytic hydrogenation or enzymatic reduction of 2-octyn-1-ol to achieve stereoselective synthesis of the trans isomer. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize side products .
  • Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For new derivatives, provide full spectral data and compare with literature values .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with a polar stationary phase to resolve isomers. Report retention times and resolution factors .

Q. How can researchers determine the stability of this compound under varying storage conditions?

  • Methodology :

  • Design accelerated stability studies by exposing the compound to controlled temperature (e.g., 40°C), humidity (75% RH), and light conditions. Monitor degradation via GC-MS at intervals (e.g., 0, 1, 3, 6 months) .
  • Quantify degradation products (e.g., oxidation to 2-octenoic acid) using calibration curves. Apply Arrhenius kinetics to predict shelf life under standard conditions .

Advanced Research Questions

Q. How can chemometric analyses resolve contradictions in volatile organic compound (VOC) profiles involving this compound across biological matrices?

  • Methodology :

  • Data Collection : Use headspace solid-phase microextraction (HS-SPME) paired with GC-MS to profile VOCs in complex matrices (e.g., plant extracts). Include biological replicates to account for natural variability .
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify clusters and outliers. For example, in sugarcane honey studies, this compound levels (3.6–107.2 µg/kg) showed high variance, requiring normalization to internal standards .
  • Contradiction Resolution : If conflicting data arise (e.g., inconsistent isomer ratios), validate extraction protocols and assess matrix interference using spike-and-recovery experiments .

Q. What experimental strategies can address low recovery rates of this compound in trace-level environmental sampling?

  • Methodology :

  • Optimized Extraction : Test adsorbents (e.g., Tenax TA vs. Carboxen) for trapping efficiency in air or water samples. Use isotope-labeled internal standards (e.g., d₃-trans-2-Octen-1-Ol) to correct for losses .
  • Sensitivity Enhancement : Employ cryofocusing prior to GC injection or derivatization (e.g., silylation) to improve detectability in liquid chromatography-tandem MS (LC-MS/MS) .

Q. How should researchers design studies to investigate the biosynthetic pathways of this compound in plant systems?

  • Methodology :

  • Isotopic Labeling : Feed plants with ¹³C-labeled precursors (e.g., linoleic acid) and track incorporation into this compound using high-resolution MS .
  • Enzyme Inhibition : Use targeted gene silencing (CRISPR/Cas9) or chemical inhibitors to disrupt putative enzymes (e.g., lipoxygenases) and monitor metabolite depletion .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling conflicting quantitative data on this compound in peer-reviewed studies?

  • Methodology :

  • Conduct meta-analyses of published datasets (e.g., FEMA 3887 applications) to identify methodological outliers. Apply weighted means and confidence intervals to account for sample size disparities .
  • Validate conflicting results via inter-laboratory studies using standardized protocols (e.g., ISO 11035 for sensory analysis) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Protocol Standardization : Publish detailed synthetic procedures in open-access repositories (e.g., protocols.io ), including raw spectral data and purity thresholds .
  • Collaborative Validation : Partner with independent labs to replicate key steps (e.g., catalytic asymmetric reduction) and compare yields/stereoselectivity .

Ethical and Reporting Considerations

Q. What are the best practices for reporting this compound data in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodology :

  • Metadata Documentation : Use templates to describe data purpose, audience (e.g., cross-disciplinary researchers), and reuse potential (e.g., SAR modeling). Specify file formats (e.g., .csv for chromatograms) and anonymization protocols if human subjects are involved .
  • Repository Submission : Deposit datasets in discipline-specific repositories (e.g., Metabolomics Workbench) with persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.